1,2-Dibromo-1,1,2-trichloroethane

Description

Contextualization within Halogenated Ethane (B1197151) Chemistry and Organobromine Compounds

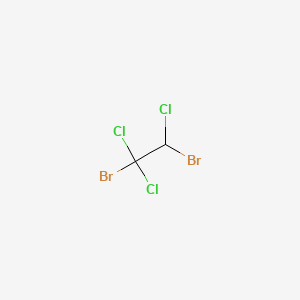

Halogenated ethanes, a class of organic compounds where one or more hydrogen atoms of ethane are replaced by halogen atoms, exhibit a wide range of physical and chemical properties. This diversity stems from the number and type of halogen atoms present, as well as their specific arrangement on the ethane backbone. 1,2-Dibromo-1,1,2-trichloroethane, with its combination of both bromine and chlorine atoms, is a prime example of a mixed halogenated ethane. Its structure, featuring a chiral center, adds another layer of complexity and potential for stereospecific reactions.

Organobromine compounds, in particular, hold a significant position in both natural and synthetic chemistry. wikipedia.orgnih.govrsc.org Nature has demonstrated a remarkable ability to synthesize a vast array of organobromine compounds, many of which exhibit potent biological activities. nih.govresearchgate.netresearchgate.net In industrial applications, organobromine compounds have found use as fire retardants, fumigants, and intermediates in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgwho.int The presence of the carbon-bromine bond often imparts unique reactivity to these molecules, making them valuable synthons in organic chemistry.

Academic Significance and Identified Research Gaps in Contemporary Chemical Science

The academic significance of this compound lies primarily in its potential as a research chemical and building block in organic synthesis. While not as widely studied as some other halogenated ethanes, its unique combination of five halogen substituents on a two-carbon framework presents interesting possibilities for synthetic transformations. The presence of both bromine and chlorine atoms allows for selective reactions, targeting one halogen over the other based on reaction conditions.

Despite its potential, a noticeable gap exists in the comprehensive characterization and application of this compound. While basic physical and chemical properties are documented, in-depth studies on its reactivity, stereochemistry, and potential applications are limited. nih.govguidechem.com Much of the available information pertains to its close relatives, such as 1,2-dibromoethane (B42909) or various trichloroethanes, highlighting the need for more focused research on this specific compound. nih.govcdc.govnih.govsciencemadness.orgchemicalbook.comprepchem.comebi.ac.uknist.govepa.govtpsgc-pwgsc.gc.ca

Overview of Current Research Trajectories Pertaining to this compound

Current research directly focused on this compound appears to be sparse. However, broader research trends in halogenated hydrocarbon chemistry suggest potential avenues for its investigation. These include:

Advanced Spectroscopic and Computational Studies: Detailed analysis using modern spectroscopic techniques (e.g., advanced NMR, rotational spectroscopy) coupled with high-level computational modeling could provide a more nuanced understanding of its conformational preferences and electronic structure. nih.gov

Selective Dehalogenation Reactions: Investigating the selective removal of either bromine or chlorine atoms could lead to the synthesis of novel and valuable organohalogen building blocks.

Applications in Materials Science: The high density and halogen content of this compound could make it a candidate for investigation in the development of new materials, potentially as a dense medium or a precursor for halogenated polymers.

Data on this compound

The following tables summarize key data points for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂HBr₂Cl₃ | nih.govguidechem.com |

| Molecular Weight | 291.19 g/mol | nih.govsigmaaldrich.com |

| Appearance | Clear, colorless liquid | guidechem.com |

| CAS Number | 13749-38-7 | nih.gov |

Table 2: Computational Data for this compound

| Descriptor | Value | Source |

| XLogP3-AA | 3.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Hydrogen Bond Acceptor Count | 0 | guidechem.com |

| Rotatable Bond Count | 1 | guidechem.com |

| Exact Mass | 289.74901 | nih.gov |

| Monoisotopic Mass | 287.75106 | nih.gov |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| Heavy Atom Count | 7 | guidechem.com |

| Complexity | 64 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-1,1,2-trichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2Cl3/c3-1(5)2(4,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKOVUFOVCJHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864437 | |

| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13749-38-7 | |

| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,1,2-trichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 1,2 Dibromo 1,1,2 Trichloroethane

Pathways for the Targeted Synthesis of 1,2-Dibromo-1,1,2-trichloroethane

The formation of this compound can be approached through several synthetic routes, primarily involving the manipulation of existing hydrocarbon skeletons through halogenation or by building upon unsaturated precursors.

Direct halogenation of alkanes typically proceeds via a free-radical mechanism, which can be difficult to control. libretexts.orgmasterorganicchemistry.com The reaction of an alkane with a halogen like chlorine or bromine requires an energy input, such as UV light or heat, to initiate the homolytic cleavage of the halogen-halogen bond. researchgate.net

A plausible precursor for direct halogenation is 1,1,2-trichloroethane (B165190). The introduction of two bromine atoms via free-radical bromination would yield the target molecule. However, a significant challenge is controlling the selectivity. Free-radical halogenation of alkanes with multiple hydrogen atoms can lead to a mixture of isomeric products. libretexts.org In the case of 1,1,2-trichloroethane (Cl₂CH-CH₂Cl), there are two distinct types of C-H bonds, which complicates selective substitution.

Key factors to control selectivity in free-radical halogenation include:

Reactant Stoichiometry: Using a large excess of the hydrocarbon can favor mono-substitution, while an excess of the halogenating agent promotes poly-substitution. libretexts.org

Halogen Reactivity: Bromination is generally less reactive and more selective than chlorination. youtube.commasterorganicchemistry.com This is attributed to the Hammond Postulate, which states that the transition state for an endothermic reaction (like hydrogen abstraction by a bromine radical) resembles the products, allowing for greater discrimination between primary, secondary, and tertiary C-H bonds. masterorganicchemistry.comyoutube.com

Initiators: The reaction is typically initiated by UV light or heat. libretexts.org

A more selective approach for direct halogenation involves the addition of bromine to an alkene. The addition of bromine (Br₂) to trichloroethylene (B50587) (Cl₂C=CHCl) would directly yield this compound. This electrophilic addition reaction is generally more regioselective and higher-yielding than free-radical substitution of an alkane.

Transforming existing halogenated compounds is a primary strategy for synthesizing complex haloalkanes.

Bromination of 1,1,2-Trichloroethane: This substitution reaction involves replacing two hydrogen atoms in 1,1,2-trichloroethane with bromine. As a free-radical process, it is subject to the selectivity challenges mentioned previously. libretexts.orgmasterorganicchemistry.com The reaction would be initiated by UV light and would likely produce a mixture of brominated products, requiring subsequent purification. libretexts.org

Dehydrochlorination followed by Halogen Addition: A multi-step route could involve the dehydrochlorination of 1,1,2-trichloroethane to produce vinylidene chloride (1,1-dichloroethene). chemicalbook.cominchem.orgepa.gov However, the subsequent addition of bromine would yield 1,2-dibromo-1,1-dichloroethane, not the target compound. A different precursor or a different sequence would be necessary.

Transhalogenation: In some cases, one halogen can be exchanged for another. For instance, haloalkane dehalogenases have been engineered to catalyze transhalogenation reactions, where a halide from the solvent can replace a halogen on the substrate. researchgate.net While primarily a biocatalytic method, it highlights the possibility of halogen exchange under specific catalytic conditions.

The use of catalysts is crucial for improving the efficiency and selectivity of halogenation reactions.

Lewis Acid Catalysis: For electrophilic substitution on aromatic systems, Lewis acids like iron (III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are common catalysts. ncert.nic.in While less common for alkanes, they can be used in certain addition reactions to alkenes. For instance, the production of 1,1,2-trichloroethane can be catalyzed by FeCl₃. google.comgoogle.com

Photoredox Catalysis: Modern synthetic methods increasingly employ photoredox catalysis for halogenation. These methods can operate under mild conditions (e.g., visible light at room temperature) and can offer high regioselectivity. mdpi.com For example, organic photoredox catalysts have been developed for the regioselective addition of nucleophiles to alkenes. mdpi.com

Enzymatic Catalysis: Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, offer a highly selective and environmentally benign route to halogenated compounds. nih.govnih.gov These enzymes can catalyze halogenation at specific positions on a substrate molecule. While a specific enzyme for this compound synthesis has not been identified, the field of enzyme engineering holds promise for developing tailored biocatalysts. nih.gov

| Catalyst Type | Example | Reaction Type | Potential Advantages |

|---|---|---|---|

| UV Light | - | Free-Radical Halogenation | Initiates reaction without chemical reagents. |

| Lewis Acid | FeCl₃, AlCl₃ | Electrophilic Addition/Substitution | Enhances reactivity of the halogen. ncert.nic.in |

| Photoredox Catalyst | Organic Dyes, Iridium Complexes | Radical Addition/Substitution | Mild reaction conditions, high selectivity. mdpi.com |

| Enzyme | Haloperoxidase, F-dependent Halogenase | Biocatalytic Halogenation | High chemo-, regio-, and stereoselectivity. nih.gov |

Stereochemical Considerations and Diastereoselective Synthesis (if applicable)

The structure of this compound is C(Br)(Cl)₂-C(H)(Br)(Cl). The second carbon atom (C2) is bonded to four different groups: a hydrogen atom, a bromine atom, a chlorine atom, and the -CBrCl₂ group. This makes C2 a chiral center.

Consequently, this compound exists as a pair of non-superimposable mirror images, or enantiomers:

(R)-1,2-dibromo-1,1,2-trichloroethane

(S)-1,2-dibromo-1,1,2-trichloroethane

Standard achiral synthesis methods, such as the free-radical bromination of 1,1,2-trichloroethane, will produce a 50:50 mixture of these two enantiomers, known as a racemic mixture.

The synthesis of a single enantiomer (diastereoselective synthesis) would require the use of chiral reagents, catalysts, or auxiliaries. While specific methods for the diastereoselective synthesis of this particular molecule are not widely reported, general strategies developed for other chiral haloalkanes could be applicable. This could involve using chiral catalysts that can differentiate between the two enantiotopic faces of a precursor molecule, such as in a catalytic desymmetrization reaction. The stereochemistry of similar molecules, like 1,2-dibromo-1,2-dichloroethane (B1202211) which has two chiral centers, can be even more complex, involving both enantiomers and meso compounds. brainly.com

Investigating Side Reactions and Byproduct Formation During Synthesis

The synthesis of this compound is susceptible to several side reactions that can reduce the yield of the desired product and complicate purification.

Over-halogenation: The substitution of the remaining hydrogen atom can occur, leading to the formation of 1,1,2-tribromo-1,2-dichloroethane or other more highly halogenated ethanes. This is particularly problematic in free-radical reactions where controlling the extent of halogenation is difficult. libretexts.org

Isomer Formation: If the precursor has multiple, non-equivalent C-H bonds, halogenation can occur at different positions, leading to a mixture of constitutional isomers. libretexts.org

Elimination Reactions (Dehydrohalogenation): In the presence of heat or a base, haloalkanes can undergo elimination of a hydrogen halide (e.g., HBr or HCl) to form an alkene. libretexts.org For example, this compound could potentially eliminate HBr to form a bromochloroethene.

Byproducts from Precursors: Impurities present in the starting materials can be carried through the reaction or react to form their own set of byproducts. For instance, in the production of chlorinated hydrocarbons, various other chlorinated species are often co-produced. nih.gov

| Side Reaction Type | Potential Byproduct(s) | Underlying Cause |

|---|---|---|

| Over-halogenation | Poly-brominated/chlorinated ethanes | Excess halogenating agent, high reactivity. libretexts.org |

| Isomerization | Positional isomers of the product | Non-selective reaction at different C-H bonds. libretexts.org |

| Elimination | Bromochloroethenes | Presence of base or high temperatures. libretexts.org |

| Precursor Impurities | Varies (e.g., other chloro- or bromo-ethanes) | Incomplete purification of starting materials. nih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches for Halogenated Ethanes

Applying the principles of green chemistry to the synthesis of halogenated ethanes aims to reduce the environmental impact and improve the safety of these processes. nih.gov

Waste Prevention and Atom Economy: Addition reactions are preferred over substitution reactions because they incorporate all atoms of the reactants into the final product (100% atom economy). For example, the addition of Br₂ to trichloroethylene is superior to the bromination of 1,1,2-trichloroethane, which produces HBr as a byproduct. nih.gov

Use of Less Hazardous Chemicals: Traditional bromination uses liquid bromine (Br₂), which is highly toxic and corrosive. Greener alternatives include using solid, stable N-bromo compounds like N-bromosuccinimide (NBS) or generating bromine in situ. A sustainable method involves the oxidation of bromide salts (like HBr or KBr) with a less hazardous oxidant, such as sodium hypochlorite (B82951) (NaOCl), in a continuous flow system. nih.gov

Safer Solvents: Many halogenation reactions use hazardous solvents like carbon tetrachloride. Green chemistry encourages the use of safer alternatives, including water, supercritical fluids, or even solvent-free conditions. nih.gov

Energy Efficiency: Catalytic methods, particularly photocatalysis, can allow reactions to proceed at ambient temperature and pressure, significantly reducing energy consumption compared to reactions requiring high heat. mdpi.comnih.gov

Catalysis over Stoichiometric Reagents: Using catalytic amounts of a substance is inherently greener than using stoichiometric reagents, which are consumed in the reaction and generate more waste. Both heterogeneous and homogeneous catalysts are being developed to make halogenation reactions more sustainable. nih.gov

Renewable Feedstocks: While most bulk chemicals are derived from fossil fuels, research into biocatalysis opens the door to using renewable feedstocks. nih.gov Enzymes can be used to produce halogenated compounds from precursors derived from biomass. nih.gov

| Green Chemistry Principle | Sustainable Approach for Halogenated Ethanes | Example/Benefit |

|---|---|---|

| Atom Economy | Utilize addition reactions. | Addition of Br₂ to an alkene instead of substitution of an alkane. |

| Less Hazardous Synthesis | In-situ generation of bromine. | Oxidizing KBr with NaOCl to avoid handling liquid Br₂. nih.gov |

| Safer Solvents | Replace chlorinated solvents. | Using water or performing reactions neat (solvent-free). |

| Energy Efficiency | Employ photocatalysis. | Reactions proceed at room temperature using visible light. mdpi.com |

| Catalysis | Develop reusable catalysts. | Reduces waste compared to stoichiometric reagents. nih.gov |

| Renewable Feedstocks | Explore biocatalysis. | Use of enzymes to halogenate bio-based precursors. nih.gov |

Molecular Structure and Advanced Spectroscopic Characterization of 1,2 Dibromo 1,1,2 Trichloroethane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy serves as a fundamental tool for the definitive structural elucidation of organic molecules, providing detailed information about the electronic environment of individual atoms.

Proton (¹H) NMR Spectral Analysis and Spin-Spin Coupling Phenomena

The ¹H NMR spectrum of 1,2-Dibromo-1,1,2-trichloroethane is characterized by its simplicity, which directly confirms its molecular structure. The molecule (CBrCl₂-CBrClH) contains a single, isolated proton.

Theoretical Analysis: The signal for the single proton (H) on one carbon is influenced by the number of adjacent, non-equivalent protons. The multiplicity of a signal is predicted by the n+1 rule , where 'n' is the number of neighboring protons. In this case, the adjacent carbon atom is substituted with two chlorine atoms and one bromine atom, and thus has no protons (n=0). Therefore, the signal for the lone proton is expected to be a singlet (0+1 = 1).

Research Findings: The ¹H NMR spectrum recorded for this compound indeed shows a single peak, a singlet, confirming the absence of any adjacent protons. chemicalbook.com The chemical shift of this proton is found in the downfield region of the spectrum. This significant downfield shift is attributed to the deshielding effect caused by the high electronegativity of the adjacent halogen atoms (one bromine and one chlorine on the α-carbon, and two chlorines and one bromine on the β-carbon), which withdraw electron density from the proton's environment. While the exact chemical shift can vary slightly depending on the solvent used, it is characteristic of a proton in a highly halogenated environment.

Carbon-13 (¹³C) NMR Chemical Shift Correlations

Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of a molecule. For this compound, two distinct carbon environments exist: one carbon bonded to a proton, a bromine, and a chlorine (C-2), and another carbon bonded to two chlorines and a bromine (C-1).

Expected Spectrum: Due to this asymmetry, the proton-decoupled ¹³C NMR spectrum is predicted to show two distinct signals.

C-1 (CBrCl₂): This quaternary carbon is bonded to three highly electronegative halogens. Its chemical shift is expected to be significantly downfield.

C-2 (CBrClH): This methine carbon is also bonded to two electronegative halogens and the CBrCl₂ group. Its signal is also expected to be downfield, but at a different position from C-1.

While specific, publicly available experimental ¹³C NMR data for this rare compound is limited sigmaaldrich.com, its spectral characteristics can be accurately predicted using computational methods like Density Functional Theory (DFT), a technique proven to be highly accurate for predicting chemical shifts in halogenated compounds. nih.gov The analysis of similar structures, such as 1,1,2-trichloroethane (B165190), shows two distinct signals for the two different carbon environments, supporting the prediction for the title compound. docbrown.inforesearchgate.net

| Carbon Atom | Expected Chemical Shift Range (ppm) | Predicted Multiplicity (Proton-Coupled) |

|---|---|---|

| C-1 (-CBrCl₂) | Downfield | Singlet |

| C-2 (-CBrClH) | Downfield | Doublet |

Advanced Multi-Dimensional NMR Techniques for Structural Confirmation

To unambiguously confirm the molecular structure and the assignments from 1D NMR, advanced 2D NMR techniques would be employed.

¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, the COSY spectrum would show no off-diagonal or cross-peaks. This lack of correlation would definitively prove that the single proton is isolated and has no neighboring protons to couple with.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond coupling). emerypharma.comyoutube.com In this case, the HSQC spectrum would display a single cross-peak, connecting the ¹H NMR singlet to one of the two ¹³C NMR signals. This would unequivocally identify the signal corresponding to the proton-bearing carbon (C-2).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com This technique would be crucial for confirming the connectivity of the carbon skeleton. The spectrum would show a cross-peak between the single proton and the quaternary carbon (C-1), representing a two-bond coupling (²JC-H). This correlation would confirm the C-C bond and complete the structural assignment.

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) Spectral Interpretation and Functional Group Analysis

The FTIR spectrum of this compound, available from sources such as the Aldrich Chemical Company, displays characteristic absorption bands that correspond to the vibrations of its specific bonds. chemicalbook.com The spectrum is dominated by absorptions resulting from carbon-halogen and carbon-hydrogen stretching and bending modes.

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex and unique pattern of absorptions from the overlapping vibrations of the entire molecule. docbrown.info This region is particularly useful for identifying the compound. The key absorptions are detailed in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000 | C-H Stretching | -CH |

| ~1200 | C-H Bending (Wagging/Twisting) | -CH |

| 800 - 650 | C-Cl Stretching | -CCl |

| 680 - 515 | C-Br Stretching | -CBr |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopic Characterization

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal preparation. vscht.cz An ATR-IR spectrum for this compound has been recorded by Sigma-Aldrich. chemicalbook.com

The ATR-IR spectrum is fundamentally similar to the transmission FTIR spectrum, showing absorption bands at the same wavenumbers corresponding to the same vibrational modes. The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. vscht.cz This method is particularly valuable for obtaining high-quality spectra of neat liquids or solids. The resulting spectrum provides the same detailed fingerprint and functional group information as the traditional transmission method, confirming the presence of C-H, C-Cl, and C-Br bonds within the molecule.

Raman Spectroscopic Studies for Molecular Vibrations

The molecule possesses several types of bonds (C-H, C-C, C-Cl, C-Br), each of which will have characteristic stretching and bending vibrations. Key expected vibrational modes would include:

C-H Stretching: Typically observed in the 2900-3100 cm⁻¹ region.

C-C Stretching: Expected to appear in the 800-1200 cm⁻¹ range.

C-Cl Stretching: These vibrations are generally found in the 600-800 cm⁻¹ region. The presence of multiple chlorine atoms would likely result in several distinct bands.

C-Br Stretching: These are found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Deformation and Bending Modes: A complex series of bending and deformation vibrations (e.g., scissoring, rocking, twisting) involving the various atoms would populate the "fingerprint region" below 1500 cm⁻¹.

For comparison, the related compound 1,1,2-trichloroethane exhibits characteristic Raman shifts, and similar patterns would be anticipated for the title compound, albeit shifted due to the presence of the heavier bromine atoms. sigmaaldrich.com

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns

In GC-MS, the compound is first separated from any impurities by gas chromatography and then introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner.

The mass spectrum of this compound is characterized by a complex pattern of peaks arising from the presence of multiple isotopes of both chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio). This results in distinctive isotopic clusters for the molecular ion and its fragments. While a full, detailed spectrum is not widely published, data available through the NIST Mass Spectrometry Data Center indicates key fragmentation peaks. nih.gov

The molecular ion peak [C₂HBr₂Cl₃]⁺ would be expected around m/z 288, 290, 292, 294, and 296, reflecting the various combinations of the halogen isotopes. However, for many halogenated alkanes, the molecular ion can be unstable and may not be observed or may have very low abundance.

The fragmentation of this compound is dominated by the cleavage of the carbon-halogen and carbon-carbon bonds. The weakest bonds, typically the C-Br bonds, are expected to break readily.

Observed Fragmentation Peaks:

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Probable Fragment Ion |

| 209 | Top Peak | [C₂HBrCl₃]⁺ |

| 211 | Second Highest | Isotopic peak of [C₂HBrCl₃]⁺ |

| 60 | Third Highest | [CHBr]⁺ |

Data sourced from PubChem, referencing the NIST Mass Spectrometry Data Center. nih.gov

The base peak at m/z 209 likely corresponds to the loss of a bromine radical (•Br) from the molecular ion. The peak at m/z 211 is the corresponding isotopic peak, reflecting the presence of either a ³⁷Cl or ⁸¹Br atom in the fragment. The presence of a significant peak at m/z 60 is indicative of further fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental formula.

While specific experimental HRMS data for this compound is not available in the searched literature, the precise theoretical mass can be calculated from the masses of its constituent isotopes. The monoisotopic mass, calculated using the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ⁷⁹Br), is 287.75106 Da. nih.gov

An HRMS analysis would be able to confirm this elemental composition, distinguishing it from other potential combinations of atoms that might have the same nominal mass. This capability is invaluable for confirming the identity of unknown compounds or for analyzing complex mixtures where multiple components may have similar masses.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can yield accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

There are no published X-ray crystallographic studies for this compound found in the major structural databases. This is likely because the compound is a liquid under standard conditions and may not be easily crystallized. If a suitable crystalline form could be obtained, X-ray diffraction would provide an exact model of its solid-state conformation and packing.

Computational Chemistry and Theoretical Modeling of 1,2 Dibromo 1,1,2 Trichloroethane

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining optimized molecular geometries, vibrational frequencies, and various reactivity descriptors. For 1,2-Dibromo-1,1,2-trichloroethane, DFT calculations would be instrumental in predicting its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

A hypothetical optimized geometry for this compound, based on standard bond lengths and angles for similar halogenated ethanes, is presented below.

Interactive Table 1: Predicted Molecular Geometry of this compound using DFT

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C1 | C2 | 1.54 Å |

| Bond Length | C1 | Cl1 | 1.77 Å |

| Bond Length | C1 | Cl2 | 1.77 Å |

| Bond Length | C1 | Br1 | 1.94 Å |

| Bond Length | C2 | Cl3 | 1.77 Å |

| Bond Length | C2 | Br2 | 1.94 Å |

| Bond Length | C2 | H | 1.09 Å |

| Bond Angle | Cl1 | C1 | C2 |

| Bond Angle | Br1 | C1 | C2 |

| Bond Angle | Cl3 | C2 | C1 |

| Dihedral Angle | Br1 | C1 | C2 |

Note: These values are illustrative and would be precisely determined through actual DFT calculations.

Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated using DFT. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Ab Initio Methods for High-Accuracy Thermochemical Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy in predicting thermochemical properties like enthalpy of formation, entropy, and heat capacity.

For this compound, high-level ab initio calculations would provide benchmark data for its thermodynamic stability. Such calculations are computationally intensive but yield highly reliable results.

Interactive Table 2: Hypothetical Thermochemical Data for this compound from Ab Initio Calculations

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -150 ± 10 | kJ/mol |

| Standard Entropy (S°) | 380 ± 10 | J/(mol·K) |

| Heat Capacity (Cp) | 150 ± 5 | J/(mol·K) |

Note: These values are hypothetical and serve as examples of the data obtained from high-accuracy ab initio calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can reveal the conformational landscape of flexible molecules like this compound and its interactions with other molecules.

Rotation around the central carbon-carbon bond in this compound gives rise to different conformers, such as gauche and anti conformations, which differ in the relative orientation of the bulky halogen substituents. MD simulations can predict the relative populations of these conformers and the energy barriers for their interconversion. The interactions between molecules, which are governed by electrostatic forces, are also crucial in determining the bulk properties of the substance.

Elucidation of Reaction Mechanisms Through Theoretical Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving halogenated compounds.

Transition State Characterization for Halogenation, Dehydrohalogenation, and Substitution Reactions

Theoretical calculations can be used to locate and characterize the transition state structures for various reactions of this compound. For instance, in a dehydrohalogenation reaction (the elimination of HBr or HCl), a transition state would be identified where the C-H and C-X (X=Br, Cl) bonds are partially broken, and a C=C double bond is partially formed. The geometry and vibrational frequencies of the transition state are crucial for understanding the reaction pathway.

Energetic Profiles and Kinetic Barriers of Degradation Pathways

By calculating the energies of the reactants, transition states, and products, a complete energetic profile for a reaction pathway can be constructed. This profile reveals the activation energy (kinetic barrier) for the reaction, which determines the reaction rate. For this compound, computational studies could explore various degradation pathways, such as reductive dehalogenation, which is a common fate for such compounds in the environment. Studies on related compounds like 1,1,2-trichloroethane (B165190) show that it can undergo anaerobic biodegradation. The initial degradation steps of similar compounds like 1,1,2,2-tetrachloroethane (B165197) involve dichloroelimination and hydrogenolysis.

Interactive Table 3: Illustrative Energetic Barriers for Potential Degradation Reactions of this compound

| Reaction Pathway | Reactant(s) | Product(s) | Calculated Activation Energy (kJ/mol) |

| Dehydrobromination | C2HBr2Cl3 | C2BrCl3 + HBr | Value to be determined |

| Dehydrochlorination | C2HBr2Cl3 | C2HBr2Cl2 + HCl | Value to be determined |

| Reductive Debromination | C2HBr2Cl3 + 2e- + H+ | C2H2BrCl3 + Br- | Value to be determined |

Note: The activation energies are placeholders and would need to be calculated using appropriate theoretical methods.

Isotope Fractionation Modeling for Environmental Source Apportionment and Pathway Discrimination

Computational and theoretical modeling of isotope fractionation for this compound is a specialized area of environmental chemistry that, to date, has limited specific research literature. However, the principles and methodologies are well-established for analogous halogenated hydrocarbons. This section outlines the theoretical basis and potential applications of isotope fractionation modeling for understanding the environmental fate of this compound, drawing on research from similar compounds.

Isotope fractionation is the process that affects the relative abundance of isotopes of an element. During chemical or biological transformation processes, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes. This results in the remaining, untransformed pool of the compound becoming enriched in the heavier isotopes. By measuring the change in the isotopic composition (e.g., the ratio of ¹³C to ¹²C or ⁸¹Br to ⁷⁹Br) of a contaminant, scientists can track the extent of its degradation in the environment. itrcweb.orgenviro.wiki

Compound-Specific Isotope Analysis (CSIA) is the analytical technique used to measure the isotopic ratios of specific compounds in environmental samples. enviro.wikibohrium.com This powerful tool can help to:

Distinguish between different sources of contamination, as manufacturing processes can sometimes impart a unique initial isotopic signature.

Differentiate between biotic and abiotic degradation pathways. enviro.wiki

Elucidate the specific enzymatic reactions involved in biodegradation. scholaris.ca

Modeling Isotope Fractionation:

The Rayleigh distillation equation is a fundamental model used to describe the relationship between the change in isotopic composition and the extent of degradation of a compound:

R = R₀ f^(α-1)

Where:

R is the isotopic ratio of the remaining reactant.

R₀ is the initial isotopic ratio of the reactant.

f is the fraction of the remaining reactant.

α is the fractionation factor, which is a measure of the difference in reaction rates between the light and heavy isotopes.

The fractionation factor is often expressed as an enrichment factor (ε), where ε = (α - 1) * 1000 (in per mil, ‰). Different degradation reactions and pathways are characterized by distinct enrichment factors.

Application to this compound:

While specific enrichment factors for this compound are not available in published literature, studies on similar compounds provide a framework for how such data would be interpreted. For instance, research on chlorinated and brominated ethanes demonstrates that different degradation mechanisms, such as reductive dechlorination, dichloroelimination, or oxidation, result in significantly different isotope fractionation patterns. nih.govindustrialmaintenanceproducts.net

Multi-element isotope analysis, often referred to as dual-isotope analysis, provides even greater discriminatory power. bohrium.com For this compound, this would involve measuring the isotopic composition of both carbon (δ¹³C) and bromine (δ⁸¹Br). Plotting the changes in δ¹³C against δ⁸¹Br for a series of samples from a contaminated site can reveal a characteristic slope (Λ), which is indicative of a specific degradation pathway.

Table 1: Hypothetical Dual-Isotope Plot Interpretation for this compound Degradation

| Observed Isotope Pattern | Inferred Degradation Pathway | Rationale based on Analogous Compounds |

| High carbon and bromine fractionation (Large Λ value) | Biotic reductive dechlorination involving C-Br bond cleavage. | Enzymatic reactions directly involving the carbon-halogen bond typically show large kinetic isotope effects. |

| Low to moderate carbon and bromine fractionation (Small Λ value) | Abiotic degradation on mineral surfaces. | Abiotic reactions are often less selective for isotopes compared to enzymatic processes. |

| Significant carbon fractionation, minimal bromine fractionation | Oxidative degradation pathway not involving initial C-Br bond cleavage. | If the initial step of degradation involves C-H or C-Cl bond cleavage, the bromine isotope effect would be minimal. |

| Minimal fractionation of both elements | Physical processes like sorption or volatilization, or no degradation. | Physical processes generally exhibit very small to negligible isotope fractionation compared to chemical reactions. |

Research Findings from Analogous Compounds:

Studies on other halogenated ethanes have provided valuable insights that could be extrapolated to model the behavior of this compound.

1,1,2-Trichloroethane (1,1,2-TCA): The anaerobic biodegradation of 1,1,2-TCA has been studied using dual carbon-chlorine isotope analysis. Dichloroelimination to form vinyl chloride was identified as a key pathway by certain microbial consortia, with specific carbon (εC) and chlorine (εCl) enrichment factors determined. cdc.govnih.gov

Chlorinated Ethanes and Ethenes: Abiotic degradation pathways, such as those involving zero-valent iron or sulfide (B99878) minerals, have been shown to have different degradation rates and product distributions compared to microbial degradation. nih.gov These different pathways would be expected to produce distinct isotopic signatures.

The application of computational chemistry and theoretical modeling to predict the kinetic isotope effects associated with different potential degradation reactions of this compound would be a crucial step in advancing the use of CSIA for this compound. Such models could help to interpret field data and provide a more robust understanding of its environmental fate and the effectiveness of remediation strategies.

Environmental Chemistry and Mechanistic Fate Pathways of 1,2 Dibromo 1,1,2 Trichloroethane

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 1,2-Dibromo-1,1,2-trichloroethane is subject to degradation processes that determine its persistence and potential for long-range transport. The primary mechanisms of atmospheric removal are expected to be reactions with photochemically generated hydroxyl radicals and, to a lesser extent, direct and indirect photolysis.

The dominant process for the atmospheric degradation of many volatile organic compounds, including halogenated alkanes, is their reaction with hydroxyl radicals (•OH). cdc.gov For compounds containing C-H bonds, this reaction typically proceeds via hydrogen atom abstraction. In the case of the structurally similar compound 1,1,2-trichloroethane (B165190), the reaction with hydroxyl radicals has a reported rate constant of 3.28 x 10⁻¹³ cm³/molecule-second, leading to an estimated atmospheric half-life of 49 days. cdc.gov

Table 1: Comparison of Atmospheric Half-Lives for Related Halogenated Ethanes with Respect to Reaction with Hydroxyl Radicals

| Compound | Atmospheric Half-Life | Reference |

| 1,1,2-Trichloroethane | 49 days | cdc.gov |

| 1,2-Dibromoethane (B42909) | ~40 days | cdc.gov |

This table presents data for structurally similar compounds to provide context for the likely atmospheric fate of this compound.

Direct photolysis, the process by which a molecule is broken down by absorbing light, is not expected to be a significant degradation pathway for 1,2-dibromoethane in the troposphere. cdc.gov However, theoretical studies on the closely related compound 1,2-dibromo-1,2-dichloroethane (B1202211) suggest that photolysis can occur. researchgate.net The initial step in the photolysis of 1,2-dibromo-1,2-dichloroethane is the cleavage of a carbon-bromine bond, which requires an activation energy of 43.183 kcal/mol, to produce a bromine radical and a bromo-dichloro-ethyl radical. researchgate.net A subsequent photolysis step can then lead to the elimination of the second bromine radical, forming trans-dichloroethylene with a lower activation energy of 4.773 kcal/mol. researchgate.net

Given the structural similarities, it is plausible that this compound could undergo a similar photolytic decomposition, with the initial cleavage of one of the C-Br bonds being the primary photochemical step. The resulting radicals would then participate in further atmospheric reactions.

Aquatic and Soil Biogeochemical Transformations

In aquatic and soil environments, particularly under anaerobic conditions, the fate of this compound is likely to be dominated by microbial biodegradation processes.

Under anaerobic conditions, such as those found in groundwater, sediments, and landfills, halogenated hydrocarbons can serve as electron acceptors for certain microorganisms in a process known as organohalide respiration. up.ptresearchgate.net This process is a key mechanism for the natural attenuation of these contaminants.

The primary anaerobic biodegradation pathway for many halogenated ethanes is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. For the related compound 1,1,2-trichloroethane, reductive dehalogenation is the known mechanism for its biodegradation, leading to the formation of vinyl chloride, a recognized human carcinogen. cdc.gov This transformation can occur through two main pathways: dihaloelimination, where two adjacent halogen atoms are removed to form a double bond, and hydrogenolysis, where a single halogen atom is replaced by a hydrogen atom.

For 1,1,2-trichloroethane, dihaloelimination results in the formation of vinyl chloride. cdc.gov In the case of 1,2-dibromoethane, dihaloelimination leads to the formation of ethene, while sequential hydrogenolysis produces bromoethane (B45996) and then ethane (B1197151). researchgate.net Given that this compound contains vicinal (adjacent) bromine and chlorine atoms, both dihaloelimination and hydrogenolysis are plausible degradation pathways. The preferential removal of bromine over chlorine is generally expected due to the lower bond energy of the C-Br bond compared to the C-Cl bond.

Potential daughter products from the reductive dehalogenation of this compound could include various brominated and chlorinated ethenes and ethanes, with the specific products depending on the dominant microbial pathways.

Table 2: Potential Reductive Dehalogenation Pathways for this compound Based on Analogous Compounds

| Initial Compound | Degradation Pathway | Potential Daughter Products | Reference for Analogous Reaction |

| This compound | Dihaloelimination (Br removal) | Bromo-trichloroethene isomers | cdc.govresearchgate.net |

| This compound | Hydrogenolysis (Br removal) | Bromo-trichloroethane isomers | researchgate.net |

| This compound | Hydrogenolysis (Cl removal) | Dibromo-dichloroethane isomers | cdc.gov |

This table illustrates hypothetical degradation pathways and products for this compound based on established reactions of similar compounds.

Specific groups of anaerobic bacteria, known as organohalide-respiring bacteria (OHRB), are capable of utilizing halogenated organic compounds as terminal electron acceptors for energy production and growth. up.ptresearchgate.net Among the most well-studied OHRB are species belonging to the genera Dehalococcoides and Dehalogenimonas.

Dehalococcoides species are known for their ability to reductively dehalogenate a wide range of chlorinated ethenes, including the complete dechlorination of tetrachloroethene and trichloroethene to the non-toxic end product ethene. organic-chemistry.org Some strains of Dehalococcoides have also been shown to degrade 1,2-dibromoethane. nih.gov

Dehalogenimonas species are particularly noted for their ability to dechlorinate chlorinated alkanes, including 1,1,2-trichloroethane, often through dihaloelimination to produce vinyl chloride. cdc.gov In co-cultures with Dehalococcoides, complete detoxification of 1,1,2-trichloroethane to ethene has been observed, where Dehalogenimonas transforms 1,1,2-trichloroethane to vinyl chloride, and Dehalococcoides then reduces the vinyl chloride to ethene. cdc.gov

Given the ability of these bacterial groups to degrade structurally similar bromo- and chloroalkanes, it is highly probable that species of Dehalococcoides and/or Dehalogenimonas would be involved in the anaerobic biotransformation of this compound in contaminated environments. The presence of both bromine and chlorine atoms on the molecule may allow for its degradation by a diverse community of OHRB with varying dehalogenase enzyme specificities.

Hydrolytic Degradation Kinetics and pH Dependence

Specific data on the hydrolytic degradation kinetics and pH dependence of this compound could not be located in the reviewed literature. For related compounds, hydrolysis can be a significant degradation pathway. For instance, 1,1,2-trichloroethane undergoes both pH-independent and base-catalyzed hydrolysis. cdc.gov The hydrolytic half-life of 1,2-dibromoethane is reported to be long, ranging from 2.5 to 13.2 years. cdc.gov However, without experimental data for this compound, its susceptibility to hydrolysis and the influence of pH on its degradation rate remain unknown.

Oxidative Biodegradation Pathways Under Aerobic Conditions

There is no specific information available on the oxidative biodegradation pathways of this compound under aerobic conditions. Studies on analogous compounds show that aerobic biodegradation can occur. For example, a bacterial strain, Mycobacterium sp. strain GP1, has been shown to utilize 1,2-dibromoethane as its sole carbon and energy source under aerobic conditions, metabolizing it via a hydrolytic haloalkane dehalogenase. nih.gov Conversely, several screening studies have indicated that 1,1,2-trichloroethane is resistant to aerobic biodegradation. epa.gov Given the mixed results for similar compounds, the potential for aerobic biodegradation of this compound cannot be determined without specific research.

Interfacial Processes and Environmental Partitioning

Volatilization Dynamics from Aqueous and Soil Phases

Quantitative data on the volatilization dynamics of this compound from water and soil are not available. For similar halogenated hydrocarbons, volatilization is a key environmental fate process. For example, volatilization is the most significant removal process for 1,2-dibromoethane from surface waters. cdc.gov Similarly, when 1,1,2-trichloroethane is released to land or water, it is expected to partially volatilize. epa.govtpsgc-pwgsc.gc.ca The Henry's Law constant, a key parameter for assessing volatilization potential, is not reported for this compound.

Adsorption, Desorption, and Mobility in Soil and Sediment Matrices

Specific studies on the adsorption, desorption, and mobility of this compound in soil and sediment are absent from the scientific literature. The mobility of related compounds in soil varies. For instance, 1,2-dibromoethane has a low sorption potential and is highly mobile in soil, leading to a risk of groundwater contamination. cdc.gov In contrast, 1,1,2-trichloroethane exhibits moderate to high mobility in soil, with experimentally determined soil organic carbon-water (B12546825) partitioning coefficients (Koc) ranging from 83 to 209. epa.gov Without specific Koc values or soil sorption studies for this compound, its potential for leaching or retention in soil and sediment cannot be accurately predicted.

Bioaccumulation and Biotransformation Potential in Aquatic and Terrestrial Food Chains

There is no available data on the bioaccumulation and biotransformation of this compound in aquatic or terrestrial food chains. For analogous compounds, the potential for bioaccumulation is generally low. The bioconcentration factor (BCF) for 1,1,2-trichloroethane in fish is reported to be less than 1. epa.gov Similarly, 1,2-dibromoethane is not expected to bioaccumulate in aquatic organisms. industrialchemicals.gov.au The lack of data for this compound prevents any assessment of its potential to accumulate in living organisms or be transformed within food webs.

Toxicological Mechanisms and Biochemical Interactions of 1,2 Dibromo 1,1,2 Trichloroethane

Cellular and Molecular Mechanisms of Toxicity

Detailed studies elucidating the cellular and molecular mechanisms of toxicity for 1,2-Dibromo-1,1,2-trichloroethane are not available in the current body of scientific research. However, the toxicological profiles of analogous compounds can offer insights into potential mechanisms of action for halogenated ethanes.

Genotoxicity and Mutagenicity Studies (e.g., DNA Adduct Formation, Chromosomal Aberrations)

No specific studies on the genotoxicity or mutagenicity of this compound, including investigations into DNA adduct formation or chromosomal aberrations, were identified in a comprehensive review of scientific literature.

For context, related compounds like 1,2-dibromoethane (B42909) and 1,2-dichloroethane (B1671644) have been shown to be genotoxic. nih.gov 1,2-dibromoethane, for instance, is a direct-acting mutagen in human lymphoblastoid cell lines. nih.gov Its genotoxicity is believed to be mediated by both oxidative pathways and glutathione (B108866) conjugation, leading to the formation of DNA adducts. epa.gov The primary adduct, S-[2-(N7-guanyl)ethyl]GSH, is thought to be a major contributor to its genotoxic effects. epa.gov Studies have also shown that 1,2-dibromoethane can induce sister chromatid exchange and unscheduled DNA synthesis in human cells in vitro.

Table 1: Genotoxicity of Related Halogenated Ethanes

| Compound | Finding |

| 1,2-Dibromoethane | Mutagenic in human lymphoblastoid cell lines. nih.gov |

| 1,2-Dibromoethane | Forms DNA adducts, primarily S-[2-(N7-guanyl)ethyl]GSH. epa.gov |

| 1,2-Dichloroethane | Mutagenic in human lymphoblastoid cell lines, with potency dependent on glutathione S-transferase activity. nih.gov |

| 1,1,2-Trichloroethane (B165190) | Showed some evidence of mutagenicity in bacteria and induced DNA damage in human lymphocytes in vitro. who.int |

Cytotoxicity and Apoptosis Induction Pathways

There is a lack of specific research on the cytotoxicity of this compound and its potential to induce apoptosis.

Studies on related compounds provide some insights into potential cytotoxic mechanisms. For example, 1,2-dichloroethane has been shown to induce apoptosis in the cerebral cortex of mice through a mitochondria-dependent pathway, involving the upregulation of Caspase-3, Cytochrome c, and Bax, and downregulation of Bcl-2. nih.gov Similarly, dibromoacetic acid, a disinfection byproduct, has been found to induce apoptosis in T-cells, also via a mitochondria-dependent pathway. nih.gov The cytotoxicity of various chlorinated aliphatic hydrocarbons has been evaluated, showing a range of potencies. nih.gov

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

No studies have been published that specifically investigate the induction of oxidative stress or the generation of reactive oxygen species (ROS) by this compound.

The generation of ROS and subsequent oxidative stress are recognized mechanisms of toxicity for many xenobiotics. nih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates. nih.gov For some halogenated hydrocarbons, metabolism can lead to the formation of reactive species that deplete cellular antioxidants, such as glutathione, leading to oxidative damage to lipids, proteins, and DNA. epa.gov

Biochemical Pathways of Metabolism and Bioactivation

The specific metabolic pathways and bioactivation processes for this compound have not been documented in the scientific literature. The metabolism of halogenated ethanes can be complex and is highly dependent on the specific halogen substitutions.

Enzymatic Transformations (e.g., Cytochrome P450-Mediated Oxidation, Glutathione Conjugation)

There is no direct evidence from in vitro or in vivo studies detailing the enzymatic transformation of this compound by cytochrome P450 (CYP450) enzymes or its conjugation with glutathione (GSH).

For many halogenated hydrocarbons, these two pathways are critical for their metabolism and can lead to either detoxification or bioactivation. mdpi.com CYP450-mediated oxidation can introduce oxygen into the molecule, often leading to the formation of reactive aldehydes and acyl halides. nih.gov For instance, the CYP450-catalyzed oxidation of 1,2-dibromoethane results in the formation of 2-bromoacetaldehyde. nih.gov

Glutathione conjugation, catalyzed by glutathione S-transferases (GSTs), is another major pathway for the metabolism of halogenated alkanes. researchgate.netnih.gov This process can lead to the formation of a reactive episulfonium ion, which is implicated in the mutagenicity of 1,2-dibromoethane. researchgate.net The balance between these oxidative and conjugative pathways can significantly influence the toxic potential of a given halogenated hydrocarbon.

Table 2: Metabolic Pathways for Related Halogenated Ethanes

| Compound | Metabolic Pathway | Key Enzyme(s) |

| 1,2-Dibromoethane | Cytochrome P450-mediated oxidation | Cytochrome P450 |

| 1,2-Dibromoethane | Glutathione conjugation | Glutathione S-transferases |

| 1,1,2-Trichloroethane | Cytochrome P450-mediated oxidation | Cytochrome P450 |

| 1,1,2-Trichloroethane | Glutathione conjugation | Glutathione S-transferases |

Formation of Reactive Metabolites and Covalent Adducts

Due to the absence of metabolic studies on this compound, there is no information regarding the formation of its reactive metabolites or their potential to form covalent adducts with cellular macromolecules.

Based on the metabolism of similar compounds, it is plausible that both CYP450-mediated oxidation and glutathione conjugation could lead to reactive intermediates. The oxidation of 1,1,2-trichloroethane is thought to produce reactive intermediates such as chloroacetyl chloride and chloroacetaldehyde. uzh.ch The glutathione conjugate of 1,2-dibromoethane can form an episulfonium ion that readily reacts with nucleophilic sites on DNA and proteins. cdc.gov The formation of such covalent adducts is a key mechanism of toxicity for many carcinogens.

Receptor-Mediated Effects and Potential for Endocrine Disruption

Studies on TCE and its metabolites, including trichloroethanol (TCOH), have demonstrated the potential for endocrine disruption through multiple pathways. nih.gov These compounds have been shown to interfere with the steroidogenesis pathway, leading to an increase in 17β-estradiol production. nih.gov This is thought to occur through the upregulation of 17β-hydroxysteroid dehydrogenase. nih.gov

Furthermore, metabolites like TCOH have exhibited anti-estrogenic activity by interacting with the estrogen receptor (ER) binding pocket. nih.gov This dual action, interfering with both hormone synthesis and receptor interaction, highlights the complex nature of endocrine disruption by halogenated hydrocarbons. nih.gov Given the structural similarities, it is plausible that this compound or its metabolites could engage in similar interactions with nuclear receptors, potentially leading to endocrine-disrupting effects. The endocrine disruptor function of some halogenated compounds is mediated by their interaction as agonists or antagonists with nuclear receptors. nih.gov However, without direct experimental data, this remains a hypothesis based on analogy.

Interactive Data Table: Endocrine-Disrupting Effects of a Structurally Related Compound (Trichloroethylene and its Metabolites)

| Compound/Metabolite | Observed Effect | Mechanism | Reference |

| Trichloroethylene (B50587) (TCE) | Increased 17β-estradiol production | Upregulation of 17β-hydroxysteroid dehydrogenase | nih.gov |

| Trichloroethanol (TCOH) | Increased 17β-estradiol production | Upregulation of 17β-hydroxysteroid dehydrogenase | nih.gov |

| Trichloroethanol (TCOH) | Anti-estrogenic activity | Interaction with estrogen receptor (ER) binding pocket | nih.gov |

Mechanisms of Organ-Specific Toxicity (e.g., Hepatotoxicity, Nephrotoxicity)

Detailed mechanistic studies on the organ-specific toxicity of this compound are scarce. Nevertheless, the well-documented hepatotoxicity and nephrotoxicity of related halogenated ethanes, such as 1,1,2-trichloroethane, offer a probable model for its toxic action. epa.govnih.gov The toxicity of these compounds is largely attributed to their metabolic activation in the liver and kidneys. cdc.govcdc.gov

Hepatotoxicity:

The liver is a primary target for the toxicity of many halogenated hydrocarbons due to its central role in xenobiotic metabolism. For compounds like 1,1,2-trichloroethane, metabolic activation is primarily mediated by the cytochrome P450 (CYP) enzyme system. cdc.gov This process can lead to the formation of reactive intermediates. Another critical pathway involves conjugation with glutathione (GSH), which, in some cases, can also lead to the formation of toxic metabolites rather than detoxification. cdc.gov

Animal studies with 1,1,2-trichloroethane have shown that oral exposure can lead to liver damage. epa.gov It is believed that the metabolites, rather than the parent compound, are responsible for the observed health effects due to their greater reactivity. cdc.gov These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and injury.

Nephrotoxicity:

The kidneys are also susceptible to damage from halogenated hydrocarbons. For instance, trichloroethylene is known to cause kidney tumorigenesis through mechanisms involving its glutathione-dependent metabolites. nih.gov The proposed modes of action include oxidative stress, alterations in calcium ion homeostasis, mitochondrial dysfunction, and protein alkylation. nih.gov

Similarly, animal studies have indicated that inhalation of 1,1,2-trichloroethane can produce kidney necrosis. nih.gov The increased toxicity in the kidney can be linked to the increased metabolism of the compound and the presence of metabolites that are more toxic than the parent compound itself. cdc.gov For some halogenated compounds, conjugation with glutathione and subsequent enzymatic activation can lead to reactive species that are toxic to the kidneys. nih.gov

Interactive Data Table: Organ-Specific Toxicity of a Structurally Related Compound (1,1,2-Trichloroethane)

| Organ | Toxic Effect | Probable Mechanism | Reference |

| Liver | Hepatotoxicity | Metabolic activation by cytochrome P450; formation of reactive metabolites. | epa.govcdc.gov |

| Kidney | Nephrotoxicity, Necrosis | Formation of toxic metabolites; potential for oxidative stress and mitochondrial dysfunction. | nih.govcdc.govnih.gov |

Advanced Analytical Methodologies for Environmental and Biological Matrix Analysis of 1,2 Dibromo 1,1,2 Trichloroethane

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a critical first step to isolate 1,2-Dibromo-1,1,2-trichloroethane from the sample matrix, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the matrix type, the required detection limits, and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating analytes from a liquid sample matrix into an immiscible solvent. For the analysis of halogenated organic compounds like this compound in aqueous samples, LLE can be highly effective when properly optimized. nih.govnih.gov

Optimization of LLE involves the systematic adjustment of several key parameters to maximize the recovery of the target analyte. Detailed studies on similar organohalides provide a framework for the optimization of this compound extraction. epa.gov

Solvent Selection: The choice of extraction solvent is paramount. A solvent must be immiscible with the sample matrix (typically water), have a high affinity for the analyte, a low boiling point for easy concentration, and be compatible with the subsequent analytical technique. Pentane is a common and effective solvent for extracting nonpolar organohalides from water. epa.gov

Solvent-to-Sample Ratio: The volume ratio of the extraction solvent to the aqueous sample affects extraction efficiency. While a higher solvent volume can increase recovery, it also increases cost and waste. Studies have shown that a water-to-solvent ratio of 20:1 can yield extraction efficiencies above 60% for many organohalides. epa.gov

pH Adjustment: The pH of the aqueous sample can influence the partitioning of ionizable compounds. For neutral compounds like this compound, extraction efficiency is generally independent of pH within a range of 4 to 10. epa.gov

Salting-Out Effect: The addition of a neutral salt, such as sodium chloride, to the aqueous phase can decrease the solubility of organic compounds, thereby promoting their transfer into the organic solvent. This effect is generally observed at salt concentrations above 0.5 M. epa.gov

Table 1: Key Optimization Parameters for LLE of Halogenated Hydrocarbons

| Parameter | Objective | Typical Conditions/Considerations | Finding |

|---|---|---|---|

| Extraction Solvent | Maximize analyte partitioning and compatibility with GC. | Pentane, Hexane, Methylene Chloride. epa.gov | Pentane is effective for many organohalides. epa.gov |

| Solvent/Sample Ratio | Achieve high recovery with minimal solvent use. | Ratios from 1:1 to 1:20 (Sample:Solvent). | A 20:1 water-to-solvent ratio can provide >60% recovery. epa.gov |

| pH of Aqueous Phase | Minimize analyte ionization. | Typically neutral pH (4-10) for non-ionizable compounds. epa.gov | Efficiency is largely invariant in the pH 4-10 range for neutral organohalides. epa.gov |

| Ionic Strength | Decrease analyte solubility in the aqueous phase. | Addition of NaCl (e.g., up to 0.5M). epa.gov | Significant effect on efficiency is observed at salt concentrations >0.5M. epa.gov |

| Mixing Technique | Ensure thorough contact between phases. | Shaking (manual or mechanical). | Critical for reaching equilibrium and ensuring reproducible results. |

Modern extraction techniques have moved towards miniaturization and the reduction of solvent use, aligning with the principles of green analytical chemistry. Solid-Phase Extraction (SPE) and various microextraction methods offer significant advantages in this regard.

Solid-Phase Extraction (SPE) utilizes a solid sorbent packed into a cartridge or disk to adsorb the analyte from a liquid sample. The analyte is later eluted with a small volume of an appropriate solvent. This technique provides high concentration factors and cleaner extracts compared to LLE. For a semi-volatile compound like this compound, sorbents such as C18 or polymeric phases can be effective.

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes. sigmaaldrich.com The fiber can be exposed directly to a liquid sample or to the headspace above the sample, making it ideal for volatile compounds in complex matrices like soil or biological fluids. youtube.comnih.gov After an equilibrium period, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption. sigmaaldrich.com SPME combines sampling, isolation, and enrichment into a single step, simplifying the workflow and enhancing sensitivity. sigmaaldrich.com

Liquid-Phase Microextraction (LPME) encompasses several methods that use a minimal amount of solvent (microliter range) for extraction. researchgate.netunica.it

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. Centrifugation is then used to separate the extraction solvent. researchgate.net

Single-Drop Microextraction (SDME): A single microdrop of an organic solvent is suspended in the sample or its headspace to extract the analyte. unica.it This method is simple and inexpensive but requires careful handling.

These microextraction techniques are highly suitable for trace analysis in environmental and biological samples due to their efficiency, low cost, and minimal solvent consumption. sigmaaldrich.commdpi.com

Chromatographic Separation Techniques for Trace Analysis

Chromatography is the core of the analytical process, separating the target analyte from other compounds in the extract before detection. Gas chromatography is the primary technique for a volatile compound like this compound.

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a classic and powerful technique for analyzing halogenated compounds. gcms.cz The ECD is exceptionally sensitive and selective for electronegative functional groups, particularly chlorine and bromine atoms. scioninstruments.comchromatographyonline.com

The principle of ECD involves a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas (usually nitrogen) and creating a constant standing current. scioninstruments.com When an electronegative analyte like this compound passes through the detector, it captures electrons, causing a decrease in the current. This reduction is measured as a positive signal, with the magnitude corresponding to the analyte concentration. scioninstruments.com

Advantages of GC-ECD for this compound Analysis:

High Sensitivity: ECD can achieve extremely low detection limits, often in the picogram (10⁻¹² g) or parts-per-trillion (ppt) range, making it ideal for trace environmental monitoring. gcms.czchromatographyonline.com

High Selectivity: The detector responds strongly to halogenated compounds while having a very low response to hydrocarbons, minimizing interference from sample matrices. scioninstruments.comdavidsonanalytical.co.uk

Despite its advantages, the ECD has limitations, including a relatively narrow linear range and susceptibility to contamination from oxygen or water, which can affect its sensitivity. davidsonanalytical.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. It is the gold standard for the unambiguous identification of organic compounds. davidsonanalytical.co.uk Following separation in the GC column, eluting compounds are ionized, and the resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint.

For this compound, GC-MS provides:

Definitive Identification: Comparison of the acquired mass spectrum with reference spectra in libraries allows for confident identification. nih.govlgcstandards.com

High Selectivity: By using selected ion monitoring (SIM), the mass spectrometer can be set to detect only specific mass fragments characteristic of the target analyte, drastically reducing background noise and improving detection limits for samples in complex matrices. ysi.com This approach offers an advantage in selectivity over ECD. ysi.com

Accurate Quantification: GC-MS is used for the precise quantification of halogenated pollutants in various samples, including water and honey. ysi.comresearchgate.net Modern instruments can achieve detection limits comparable to or even better than GC-ECD methods. ysi.coms4science.at

Table 2: Comparison of GC-ECD and GC-MS for this compound Analysis

| Feature | Gas Chromatography-Electron Capture Detection (GC-ECD) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Measures decrease in current from electron capture by electronegative analytes. scioninstruments.com | Separates and detects ions based on their mass-to-charge ratio. davidsonanalytical.co.uk |

| Selectivity | Highly selective for halogenated and other electronegative compounds. chromatographyonline.com | Highly selective, especially in Selected Ion Monitoring (SIM) mode. ysi.com |

| Sensitivity | Extremely high; often considered the most sensitive classical GC detector. chromatographyonline.comdavidsonanalytical.co.uk | High, particularly in SIM mode; can be comparable to ECD. ysi.com |

| Identification | Based on retention time; confirmation requires a second column of different polarity. gcms.cz | Provides structural information via mass spectrum for definitive identification. nih.gov |

| Linear Range | Relatively narrow. davidsonanalytical.co.uk | Generally wider than ECD. |

| Primary Use | Routine, high-sensitivity quantification of known halogenated compounds. gcms.cz | Definitive identification and quantification, especially in complex matrices. researchgate.net |

While the parent compound this compound is volatile and well-suited for GC analysis, its metabolic products in biological systems are often more polar and less volatile. The biotransformation of halogenated alkanes can lead to the formation of alcohols, acids, or conjugates, which are not amenable to direct GC analysis. nih.gov

For these polar metabolites, High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice. nih.gov

Separation Mechanism: Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is typically employed. By gradually increasing the organic solvent content of the mobile phase (gradient elution), polar metabolites can be effectively separated from the biological matrix.

Detection: As many metabolites lack a strong chromophore for UV detection, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is essential. This combination provides the high sensitivity and selectivity needed to detect and quantify trace levels of metabolites in complex biological samples like plasma or urine. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific quantification by monitoring a specific precursor-to-product ion transition for each metabolite.

Although specific HPLC methods for this compound metabolites are not widely documented, the established methodologies for analyzing polar metabolites of other halogenated compounds serve as a direct template for method development. nih.govnih.gov

Hyphenated Techniques for Enhanced Characterization and Confirmation

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and quantification of trace-level environmental and biological contaminants. For a compound like this compound, which contains a complex mixture of halogen isotopes (79Br, 81Br, 35Cl, 37Cl), the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with chromatographic separation is essential.

GC-MS/MS for Ultra-Trace Analysis and Interference Reduction

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile organic compounds (VOCs) like this compound in complex matrices such as water, soil, and air. thermofisher.com Its high selectivity and sensitivity make it ideal for ultra-trace analysis, effectively reducing interference from co-eluting matrix components. restek.com